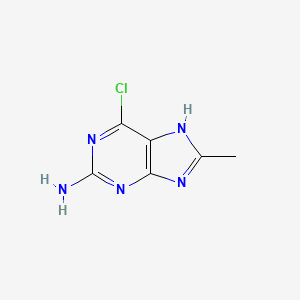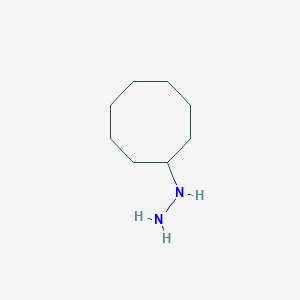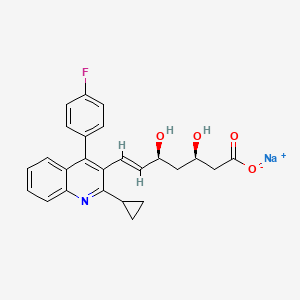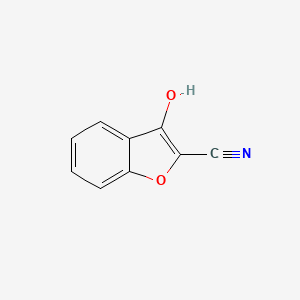
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is commonly referred to as HMTD and is a white crystalline powder that is soluble in water and organic solvents. HMTD is a derivative of melamine, which is an organic compound that is used in the production of plastics, resins, and adhesives.
Wirkmechanismus
The mechanism of action of HMTD as an explosive is due to its high nitrogen content. When HMTD is subjected to heat or shock, it undergoes a rapid exothermic decomposition reaction that results in the release of large amounts of gas. This gas release results in a sudden increase in pressure, which can cause an explosion.
Biochemical and Physiological Effects
HMTD has not been extensively studied for its biochemical and physiological effects. However, it has been found to be toxic to humans and animals. Exposure to HMTD can cause skin irritation, respiratory problems, and eye damage. It is also a potential carcinogen and mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
HMTD has several advantages and limitations for use in laboratory experiments. One advantage is its high sensitivity, which makes it useful for studying the properties of explosives. However, due to its toxicity and potential hazards, it must be handled with care and in a well-ventilated area. It is also not suitable for use in experiments that require high stability or low sensitivity.
Zukünftige Richtungen
There are several potential future directions for research on HMTD. One area of research could be in the development of safer and more stable explosives. Another area of research could be in the development of HMTD-based sensors for detecting explosives. Additionally, further studies could be conducted on the biochemical and physiological effects of HMTD to better understand its potential health hazards.
Synthesemethoden
The synthesis of HMTD involves the reaction of melamine with hexyl isocyanate and methylamine. This reaction results in the formation of HMTD, which can be purified through recrystallization. The synthesis of HMTD is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
HMTD has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of explosives. HMTD has been found to be a highly sensitive explosive that can be used in the manufacture of detonators and other explosive devices. However, due to its high sensitivity, it is not commonly used in commercial explosives.
Eigenschaften
CAS-Nummer |
57987-26-5 |
|---|---|
Molekularformel |
C11H20N4O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H20N4O2/c1-4-5-6-7-8-15-10(16)13-9(12-2)14(3)11(15)17/h4-8H2,1-3H3,(H,12,13,16) |
InChI-Schlüssel |
YABQYVJHUJWCIY-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)N=C(N(C1=O)C)NC |
Kanonische SMILES |
CCCCCCN1C(=O)N=C(N(C1=O)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)







